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molecular formula C20H15NO2 B8711648 2-(9-Carbazolyl)benzoic acid methyl ester

2-(9-Carbazolyl)benzoic acid methyl ester

Cat. No. B8711648
M. Wt: 301.3 g/mol
InChI Key: FLMRJQDGQRDSPP-UHFFFAOYSA-N
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Patent
US09102616B2

Procedure details

A 1 L round bottom flask was charged with carbazole (8.36 g, 50 mmol), methyl-2-bromobenzoate (15 g, 75 mmol), K2CO3 (7 g, 50 mmol), Na2SO4 (7.1 g, 50 mmol), Cu powder (0.3 g, 5 mmol), and nitrobenzene, and the mixture was reacted at 190° C. for 24 hours. After the reaction was completed, the resultant product was extracted with methylene chloride and water. The organic layer was dried with MgSO4, and purified by silica gel column (ethyl acetate:hexane=1:5) to give 12 g of a product (79.6%).
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
79.6%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:14][O:15][C:16](=[O:24])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1Br.C([O-])([O-])=O.[K+].[K+].[O-]S([O-])(=O)=O.[Na+].[Na+].[N+](C1C=CC=CC=1)([O-])=O>>[CH:10]1[C:11]2[N:12]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[C:16]([O:15][CH3:14])=[O:24])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
8.36 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
15 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)Br)=O
Name
Quantity
7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7.1 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Cu
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 190° C. for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the resultant product was extracted with methylene chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (ethyl acetate:hexane=1:5)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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